molecular formula C23H21N5OS B12160401 5-amino-4-(4-phenyl-1,3-thiazol-2-yl)-1-[2-(propan-2-yl)-1H-benzimidazol-6-yl]-1,2-dihydro-3H-pyrrol-3-one

5-amino-4-(4-phenyl-1,3-thiazol-2-yl)-1-[2-(propan-2-yl)-1H-benzimidazol-6-yl]-1,2-dihydro-3H-pyrrol-3-one

Cat. No.: B12160401
M. Wt: 415.5 g/mol
InChI Key: VNJAAMVIQUYKAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrrol-3-one core substituted with a 4-phenylthiazole moiety at position 4 and a 2-isopropylbenzimidazole group at position 1. The structural complexity arises from the integration of heterocyclic systems (thiazole, benzimidazole) and functional groups (amino, isopropyl), which confer distinct electronic and steric properties. These features make it a candidate for targeting enzymes or receptors where planar aromatic systems and noncovalent interactions are critical .

Properties

Molecular Formula

C23H21N5OS

Molecular Weight

415.5 g/mol

IUPAC Name

5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-1-(2-propan-2-yl-3H-benzimidazol-5-yl)-2H-pyrrol-3-ol

InChI

InChI=1S/C23H21N5OS/c1-13(2)22-25-16-9-8-15(10-17(16)26-22)28-11-19(29)20(21(28)24)23-27-18(12-30-23)14-6-4-3-5-7-14/h3-10,12-13,24,29H,11H2,1-2H3,(H,25,26)

InChI Key

VNJAAMVIQUYKAG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=C(N1)C=C(C=C2)N3CC(=C(C3=N)C4=NC(=CS4)C5=CC=CC=C5)O

Origin of Product

United States

Biological Activity

The compound 5-amino-4-(4-phenyl-1,3-thiazol-2-yl)-1-[2-(propan-2-yl)-1H-benzimidazol-6-yl]-1,2-dihydro-3H-pyrrol-3-one is a novel heterocyclic molecule that has garnered attention for its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C20H22N4S\text{C}_{20}\text{H}_{22}\text{N}_4\text{S}

This structure features a thiazole ring, a benzimidazole moiety, and a pyrrolidine framework, which are known to contribute to various biological activities.

Anticonvulsant Activity

Recent studies have indicated that thiazole derivatives exhibit significant anticonvulsant properties. For example, compounds similar to the target molecule have shown effective protection in seizure models. A study reported that thiazole-integrated pyrrolidinones demonstrated median effective doses (ED50) comparable to established anticonvulsants like sodium valproate . The presence of electron-withdrawing groups on the phenyl ring was found to enhance anticonvulsant activity, suggesting a potential pathway for optimizing the efficacy of related compounds.

Antitumor Properties

Thiazole derivatives are also recognized for their antitumor activity. The compound's structural features may enhance its interaction with cancer cell lines. In vitro studies revealed that thiazole-containing compounds exhibited cytotoxicity against various cancer cell lines, with IC50 values often lower than those of standard chemotherapeutics like doxorubicin . The SAR analysis highlighted that substitutions on the thiazole ring could significantly influence cytotoxic activity, emphasizing the importance of molecular modifications in drug design.

Antimicrobial Activity

The antimicrobial potential of the compound has been evaluated against both Gram-positive and Gram-negative bacteria. While some thiazole derivatives showed moderate antibacterial activity (MIC values ranging from 100–400 μg/mL), their antifungal properties were more pronounced against pathogens such as Candida albicans and Aspergillus niger . The presence of functional groups like nitro or methoxy at specific positions on the benzene ring was associated with enhanced antimicrobial activity.

Case Study 1: Anticonvulsant Efficacy

A recent study synthesized several thiazole-pyrrolidinone derivatives and tested their anticonvulsant effects in animal models. The most promising candidate exhibited a significant reduction in seizure duration and frequency compared to control groups. This suggests that structural modifications can lead to improved therapeutic profiles .

Case Study 2: Antitumor Activity Assessment

In another investigation, a series of thiazole derivatives were screened for their cytotoxic effects on human cancer cell lines. The results indicated that certain modifications led to increased potency against breast and liver cancer cells. The study concluded that compounds with specific substitutions on the thiazole ring could serve as leads for developing new anticancer agents .

Structure-Activity Relationship (SAR)

The SAR studies related to this compound reveal critical insights into how structural variations affect biological activity:

Structural FeatureEffect on ActivityExample
Electron-withdrawing groups on phenyl ringEnhance anticonvulsant activityCl, Br substitutions
Presence of methyl or methoxy groupsIncrease cytotoxicityMethyl substitution at position 4
Thiazole ring integrationEssential for antimicrobial effectsVarious thiazole derivatives

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on core modifications and substituent variations. Key comparisons include physicochemical properties, electronic profiles, and inferred bioactivity (Table 1).

Table 1: Comparative Analysis of Structural Analogs

Compound Name / Source Core Structure Key Substituents Molecular Weight (g/mol) H-Bond Donors/Acceptors Notable Features
Target Compound Pyrrol-3-one 4-Phenylthiazole, 2-isopropylbenzimidazole ~435.5* 2 / 7 High hydrophobicity (isopropyl), strong H-bonding (amino, benzimidazole)
Compound 4 () Pyrazole-thiazole 4-Chlorophenyl, 4-fluorophenyl ~450 (estimated) 2 / 6 Isostructural, planar conformation; chloro/fluoro groups enhance electronegativity
5-Amino-4-(1H-benzimidazol-2-yl)-1-phenyl-1,2-dihydro-3H-pyrrol-3-one () Pyrrol-3-one Benzimidazol-2-yl, phenyl ~292.3 2 / 5 Simpler structure; lacks thiazole and isopropyl groups, reduced steric bulk
5-Amino-4-[4-(4-fluorophenyl)-thiazol-2-yl]-1-(4-methoxyphenyl)-1,2-dihydro-pyrrol-3-one () Pyrrol-3-one 4-Fluorophenylthiazole, 4-methoxyphenyl 381.4 2 / 6 Methoxy group increases electron density; lower hydrophobicity vs. isopropyl

*Calculated based on molecular formula.

Key Observations:

4-Phenylthiazole in the target compound vs. 4-fluorophenylthiazole (): Fluorine’s electronegativity may improve membrane permeability but reduce π-π stacking compared to phenyl .

Hydrogen-Bonding Capacity: All analogs share two H-bond donors (amino groups), but the target compound’s benzimidazole N-H and pyrrolone carbonyl increase acceptor count (7 vs. 5–6 in others), favoring interactions with polar residues in proteins .

Conformational Flexibility :

  • Compounds with rigid cores (e.g., pyrazole-thiazole in ) exhibit planar conformations, while the target compound’s benzimidazole may adopt slight torsional angles, affecting binding kinetics .

Computational Predictions :

  • AutoDock4 () simulations suggest the isopropyl group in the target compound enhances van der Waals interactions in hydrophobic binding sites compared to methoxy or halogenated analogs.
  • Multiwfn () analysis of electron localization function (ELF) indicates stronger electron density at the benzimidazole ring, favoring charge-transfer interactions absent in simpler analogs .

Preparation Methods

Thiazole Ring Synthesis and Functionalization

The 4-phenyl-1,3-thiazol-2-yl moiety is typically synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-halo ketones with thioureas or thioamides . For this compound, 2-bromo-4-phenylacetophenone is reacted with thiourea in ethanol under reflux to yield the thiazole core. Key parameters include:

Reaction ConditionOptimization RangeYield (%)Source Citation
Solvent (ethanol)Reflux (78°C)72–85
Reaction Time4–6 hours
Molar Ratio (1:1.2 ketone:thiourea)

Alternative methods employ microwave-assisted synthesis to reduce reaction times (15–30 minutes) while maintaining yields of 68–75% . Post-synthesis, the thiazole ring is functionalized at the 2-position via nucleophilic substitution or cross-coupling reactions to introduce the amino group.

Benzimidazole Moiety Preparation

The 2-(propan-2-yl)-1H-benzimidazol-6-yl group is synthesized through a cyclocondensation reaction between 4-nitro-1,2-diaminobenzene and isobutyraldehyde, followed by catalytic hydrogenation to reduce the nitro group . Critical steps include:

  • Cyclization : Conducted in acetic acid at 110°C for 8 hours, achieving 80–88% yield .

  • N-Alkylation : The propan-2-yl group is introduced using isopropyl bromide in DMF with K₂CO₃ as a base (60°C, 12 hours, 65–72% yield).

Pyrrolidinone Core Construction

The 1,2-dihydro-3H-pyrrol-3-one scaffold is synthesized via a modified Paal-Knorr pyrrole synthesis, utilizing 2,5-dimethoxytetrahydrofuran and ammonium acetate in acetic acid . For this compound, the reaction is adapted to incorporate the amino group at the 5-position:

  • Cyclization : 3-aminopentanedioic acid is treated with acetic anhydride at 140°C to form the pyrrolidinone ring (55–60% yield) .

  • Functionalization : The 4-position is brominated using N-bromosuccinimide (NBS) in CCl₄, followed by Suzuki-Miyaura coupling with the pre-synthesized thiazole boronic ester (Pd(PPh₃)₄, Na₂CO₃, 75°C, 70% yield) .

Coupling Strategies for Final Assembly

The convergent synthesis involves coupling the benzimidazole and thiazole-pyrrolidinone intermediates via Buchwald-Hartwig amination or Ullmann-type coupling:

MethodConditionsYield (%)Selectivity Issues
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, 110°C58Over-alkylation at benzimidazole
Ullmann CouplingCuI, 1,10-phenanthroline, DMF, 130°C50Homocoupling byproducts

Post-coupling, the amino group is deprotected using TFA/CH₂Cl₂ (1:1) to yield the final compound .

Optimization and Scalability Challenges

  • Purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) is essential due to polar byproducts .

  • Solvent Effects : Switching from DMF to NMP in coupling steps reduces decomposition from 15% to 5%.

  • Catalyst Loading : Reducing Pd content from 5 mol% to 2 mol% maintains yield while lowering metal contamination .

Q & A

Q. Key Considerations :

  • Solvent polarity and temperature control to avoid side reactions.
  • Stoichiometric ratios to minimize unreacted intermediates.

Q. Reference :

Basic: Which spectroscopic and analytical techniques are essential for structural characterization?

Answer:

NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and hydrogen bonding in the benzimidazole and pyrrolone moieties.

Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.

X-ray Crystallography : Resolve ambiguities in stereochemistry or tautomeric forms (e.g., used single-crystal X-ray diffraction for a structurally related pyrazole-thiazole compound).

FT-IR : Identify functional groups (e.g., NH stretching in the benzimidazole ring).

Q. Reference :

Advanced: How can Design of Experiments (DoE) optimize reaction conditions for improved yield?

Answer:
DoE reduces trial-and-error by systematically varying parameters:

Factorial Design : Test factors like temperature (80–120°C), solvent polarity (DMF vs. ethanol), and catalyst concentration (0.1–1.0 mol%).

Response Surface Methodology (RSM) : Model interactions between variables to predict optimal conditions (e.g., highlights RSM for process optimization in chemical technology).

Validation : Confirm predicted yields with confirmatory experiments.

Q. Example Table :

FactorLow LevelHigh LevelOptimal Level
Temperature80°C120°C100°C
SolventEthanolDMFDMF-Ethanol (1:1)
Catalyst (mol%)0.52.01.2

Q. Reference :

Advanced: How to resolve contradictions in reported bioactivity data for this compound?

Answer:
Contradictions often arise from assay variability or off-target effects. Mitigation strategies include:

Orthogonal Assays : Validate results using independent methods (e.g., enzymatic inhibition vs. cell viability assays).

Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple replicates ( used this approach for pyrazolone derivatives).

Control for Solubility : Use DMSO concentration <0.1% to avoid solvent interference.

Statistical Validation : Apply ANOVA or t-tests to confirm significance ( emphasizes rigorous statistical training for researchers).

Q. Reference :

Advanced: What computational strategies predict reaction pathways for synthesizing this compound?

Answer:

Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and intermediates (’s ICReDD program employs this for reaction path searches).

Machine Learning (ML) : Train models on existing reaction databases to predict feasible pathways.

Kinetic Simulations : Model activation energies to identify rate-limiting steps.

Q. Example Workflow :

  • Step 1 : DFT-based transition state analysis for cyclization.
  • Step 2 : ML-driven solvent/catalyst selection.
  • Step 3 : Experimental validation of top-predicted pathways.

Q. Reference :

Advanced: How to analyze structure-activity relationships (SAR) for this compound’s biological targets?

Answer:

Molecular Docking : Screen against protein targets (e.g., kinases) using AutoDock Vina or Schrödinger Suite.

Molecular Dynamics (MD) : Simulate ligand-receptor interactions over 100 ns to assess binding stability ( applied MD for pyrazole-thiazole analogs).

SAR Table : Compare analogs with modifications to the phenyl-thiazole or benzimidazole groups.

Q. Example SAR Table :

Modification SiteActivity (IC₅₀, nM)Notes
Phenyl → Fluorophenyl15 ± 2Enhanced selectivity
Benzimidazole → Imidazole>1000Loss of activity

Q. Reference :

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.